

Technical Support Center: Detection of miR-122 by Northern Blot

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SM-122

Cat. No.: B543384

[Get Quote](#)

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Northern blot analysis to detect miR-122.

Troubleshooting Guides

This section addresses common problems encountered during the Northern blot procedure for miR-122 detection, offering potential causes and solutions in a question-and-answer format.

Question: Why am I getting no signal or a very weak signal for miR-122?

Answer:

A lack of or a faint signal is a frequent issue in Northern blotting for small RNAs like miR-122. Several factors could be contributing to this problem.

Potential Causes and Solutions:

Potential Cause	Recommended Solution
Low abundance of miR-122 in the sample	miR-122 expression can vary significantly between tissues. For instance, it is highly abundant in the liver but may be low in other tissues. ^[1] Ensure you are using a sufficient amount of total RNA; for miRNAs, 10-30 µg of total RNA per lane is standard. ^{[2][3]} For low-abundance miRNAs, consider using a high-sensitivity Northern blot assay kit. ^{[1][4]}
RNA Degradation	The integrity of your RNA is crucial. Always use RNase-free reagents and techniques throughout the process. ^[5] Before proceeding with the Northern blot, check the RNA quality by running a small amount on a denaturing agarose gel to visualize intact ribosomal RNA bands.
Inefficient RNA Transfer	Small RNAs like miR-122 can be difficult to transfer efficiently. Ensure proper contact between the gel and the membrane, and avoid trapping air bubbles. ^[2] A semi-dry transfer apparatus is often recommended for small RNAs. ^{[2][6]} After transfer, you can stain the gel with ethidium bromide to check for residual RNA.
Ineffective Cross-linking	UV cross-linking might not be optimal for small RNAs. ^[6] Consider using a chemical cross-linking method with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to better immobilize the small RNA to the membrane. ^{[6][7]}
Suboptimal Probe	The design and quality of your probe are critical. For detecting short RNAs, shorter probes and lower hybridization temperatures may be more effective. ^[8] Using Locked Nucleic Acid (LNA)-modified oligonucleotide probes can increase sensitivity by at least 10-fold compared to

standard DNA probes.^[9]^[10] Ensure your probe is correctly labeled (e.g., with biotin or radioactivity) and that the labeling reaction was successful.

Incorrect Hybridization/Washing Conditions

Hybridization and washing temperatures are critical. For LNA probes, hybridization temperatures may need to be optimized.^[9] Using a high-stringency wash buffer can help to reduce background and non-specific binding, but overly stringent conditions can also wash away your specific signal.^[11]

Question: I am observing high background on my Northern blot. What can I do to reduce it?

Answer:

High background can obscure the specific signal for miR-122, making data interpretation difficult.

Potential Causes and Solutions:

Potential Cause	Recommended Solution
Probe concentration is too high	Using an excessive amount of probe can lead to non-specific binding and high background. [6] Titrate your probe concentration to find the optimal balance between signal and background.
Non-specific probe binding	Ensure your probe sequence is specific to miR-122. Blocking the membrane with a suitable blocking agent before adding the probe is essential to prevent non-specific binding to the membrane. [11]
Inadequate washing	Insufficient or low-stringency washing can leave unbound probe on the membrane. Follow the recommended washing protocol, which typically includes both low and high stringency washes. [11] For LNA probes, increasing the hybridization temperature can also help reduce background. [10]
Membrane issues	Ensure you are using a positively charged nylon membrane, which is ideal for the negatively charged nucleic acids. [12] Sometimes, allowing the membrane to dry out can cause high background.
Contamination	Any RNase contamination can lead to RNA degradation, which can appear as a smear and contribute to background.

Question: I see non-specific bands on my blot. What is the cause?

Answer:

The presence of unexpected bands suggests that your probe may be binding to other RNA molecules in addition to miR-122.

Potential Causes and Solutions:

Potential Cause	Recommended Solution
Probe cross-hybridization	Your probe may share homology with other small RNAs or precursor miRNAs. [9] Designing a probe that is highly specific to the mature miR-122 sequence is crucial. LNA-modified probes can offer improved specificity. [9]
Detection of precursor miR-122	Northern blotting can detect both the mature miRNA and its precursor forms. [13] This is often seen as a higher molecular weight band. This can be a useful aspect of the technique for studying miRNA biogenesis. [3][14]
Low stringency hybridization/washing	If the hybridization or washing conditions are not stringent enough, the probe can bind to partially complementary sequences. Increase the stringency of your washes by increasing the temperature or decreasing the salt concentration. [11]

Frequently Asked Questions (FAQs)

Q1: What is the expected size of mature miR-122?

A1: Mature miRNAs are typically around 19-25 nucleotides in length.[\[9\]](#) You should include an RNA molecular weight marker on your gel to accurately determine the size of the detected band.

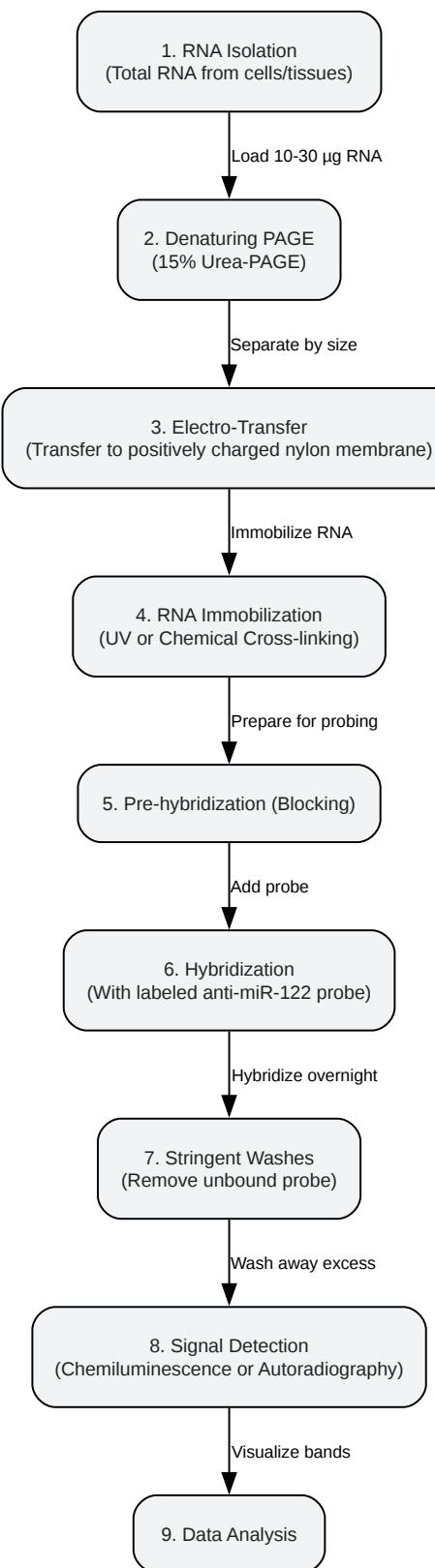
Q2: Can I use a non-radioactive probe to detect miR-122?

A2: Yes, non-radioactive methods are commonly used and are safer.[\[4\]](#) Biotin-labeled probes with chemiluminescent detection are a popular alternative.[\[4\]\[15\]](#) High-sensitivity kits using biotin-labeled probes and signal amplification are available for detecting low-abundance miRNAs.[\[4\]](#)

Q3: How much total RNA should I load per lane for miR-122 detection?

A3: For miRNAs, it is recommended to load between 10 µg and 30 µg of total RNA per lane.[\[2\]](#) [\[3\]](#) The optimal amount may depend on the expression level of miR-122 in your specific sample.

Q4: What type of gel should I use to separate small RNAs like miR-122?


A4: A high-percentage (e.g., 12-15%) denaturing polyacrylamide gel containing urea (Urea-PAGE) is required to achieve the single-nucleotide resolution needed to separate mature miRNAs.[\[2\]](#)[\[3\]](#)

Q5: What are LNA probes and why are they recommended for miRNA detection?

A5: LNA (Locked Nucleic Acid) probes are modified oligonucleotides that contain LNA monomers, which increase the thermal stability of the probe-target duplex.[\[10\]](#) This results in significantly higher sensitivity (at least 10-fold) and specificity compared to standard DNA probes, making them ideal for detecting small and often low-abundance miRNAs.[\[9\]](#)

Experimental Workflow & Protocols

Northern Blot Workflow for miR-122 Detection

[Click to download full resolution via product page](#)

Caption: Key steps in the Northern blot workflow for detecting miR-122.

Detailed Protocol for miR-122 Northern Blot

This protocol is a synthesized guideline. Optimal conditions may need to be determined empirically.

1. RNA Preparation and Electrophoresis

- Isolate total RNA using a method like TRIzol extraction, ensuring RNase-free conditions.
- Quantify the RNA and assess its integrity.
- For each sample, take 10-30 µg of total RNA and mix with an equal volume of 2x RNA loading buffer (containing formamide and a tracking dye).
- Denature the samples by heating at 65°C for 10 minutes, then immediately place on ice.[2]
- Prepare a 15% denaturing polyacrylamide gel with 7-8 M urea in 1x TBE buffer.
- Pre-run the gel at approximately 180 V for 30 minutes.[2]
- Load the denatured RNA samples and an appropriate small RNA ladder.
- Run the gel at a constant voltage until the bromophenol blue dye is near the bottom.

2. RNA Transfer

- Carefully separate the gel plates.
- Equilibrate the gel in 0.5x TBE for about 15 minutes.
- Cut a piece of positively charged nylon membrane and Whatman paper to the size of the gel.
- Soak the membrane and filter papers in 0.5x TBE for at least 15 minutes.[2]
- Assemble the transfer stack in a semi-dry transfer apparatus (anode -> filter paper -> membrane -> gel -> filter paper -> cathode). Ensure there are no air bubbles.
- Transfer at a constant current (e.g., 400 mA) for 1 hour.[2]

3. Cross-linking and Hybridization

- After transfer, rinse the membrane in 0.5x TBE.
- Immobilize the RNA to the membrane. For small RNAs, chemical cross-linking with EDC is recommended over UV cross-linking.[6][7]
- Place the membrane in a hybridization bottle or bag and pre-hybridize with a suitable hybridization buffer (e.g., ULTRAhyb) for at least 30 minutes at the calculated hybridization temperature.
- Prepare your labeled anti-miR-122 probe (e.g., biotinylated LNA probe). Denature the probe at 95°C for 5 minutes and then quick-chill on ice.
- Add the denatured probe to the pre-hybridization buffer and hybridize overnight with gentle agitation.

4. Washing and Detection

- Following hybridization, perform a series of stringent washes to remove unbound probe. This typically involves:
 - Two low-stringency washes (e.g., 2x SSC, 0.1% SDS) for 15 minutes each at room temperature.[11]
 - Two high-stringency washes (e.g., 0.1x SSC, 0.1% SDS) for 15 minutes each at the hybridization temperature.[11]
- For chemiluminescent detection with a biotinylated probe:
 - Block the membrane with a blocking buffer.
 - Incubate with a streptavidin-HRP conjugate.
 - Wash the membrane to remove excess conjugate.
 - Incubate with a chemiluminescent substrate and capture the signal using an imager or X-ray film.[15]

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations for Gel Electrophoresis

Component	Concentration	Purpose
Acrylamide/Bis-acrylamide (19:1)	15%	Gel matrix for high-resolution separation
Urea	7-8 M	Denaturing agent to prevent RNA secondary structures
TBE Buffer	0.5x - 1x	Running buffer for electrophoresis and transfer
Ammonium Persulfate (APS)	10% (w/v)	Initiator for polymerization
TEMED	-	Catalyst for polymerization

Table 2: Typical Washing Conditions

Wash Step	Buffer Composition	Temperature	Duration
Low Stringency	2x SSC, 0.1% SDS	Room Temperature	2 x 15 minutes
High Stringency	0.1x SSC, 0.1% SDS	Hybridization Temp.	2 x 15 minutes

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. signosisinc.com [signosisinc.com]
- 2. MicroRNA Northern Protocol | Fan Research Lab fan.genetics.ucla.edu

- 3. Northern blotting analysis of microRNAs, their precursors and RNA interference triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. signosisinc.com [signosisinc.com]
- 5. The Basics: Northern Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. A sensitive non-radioactive northern blot method to detect small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Removing bias against short sequences enables northern blotting to better complement RNA-seq for the study of small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive and specific detection of microRNAs by northern blot analysis using LNA-modified oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosyn.com [biosyn.com]
- 11. researchgate.net [researchgate.net]
- 12. Northern blot - Wikipedia [en.wikipedia.org]
- 13. Detection of viral microRNAs by Northern blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- To cite this document: BenchChem. [Technical Support Center: Detection of miR-122 by Northern Blot]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b543384#troubleshooting-northern-blot-for-mir-122-detection>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com